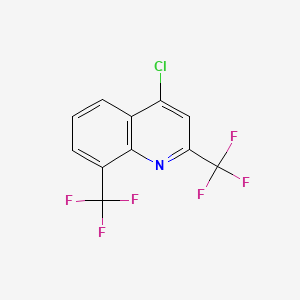

4-Chloro-2,8-bis(trifluoromethyl)quinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2,8-bis(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4ClF6N/c12-7-4-8(11(16,17)18)19-9-5(7)2-1-3-6(9)10(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQOESPYYNJBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20232129 | |

| Record name | 4-Chloro-2,8-bis(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83012-13-9 | |

| Record name | 4-Chloro-2,8-bis(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83012-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,8-bis(trifluoromethyl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083012139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2,8-bis(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,8-bis(trifluoromethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2,8-bis(trifluoromethyl)quinoline: A Cornerstone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Scaffold

In the landscape of modern medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its fusion of a benzene and a pyridine ring provides a unique electronic and structural framework for interaction with biological targets. The strategic incorporation of trifluoromethyl (CF₃) groups can dramatically enhance a molecule's pharmacological profile by increasing metabolic stability, lipophilicity, and binding affinity.[2] This guide focuses on 4-Chloro-2,8-bis(trifluoromethyl)quinoline (CAS No. 83012-13-9), a key building block whose unique substitution pattern has made it an invaluable intermediate in the synthesis of potent antimalarial and anticancer therapeutics.

This document serves as a technical resource for researchers, providing a comprehensive overview of the synthesis, characterization, and application of this versatile compound, with a focus on the causal relationships between its structure and its utility in drug development.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 83012-13-9 | [3] |

| Molecular Formula | C₁₁H₄ClF₆N | [3] |

| Molecular Weight | 299.60 g/mol | [3] |

| Melting Point | 46-48 °C | [3] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥ 97% | [3] |

Analytical Characterization: A Self-Validating System

Accurate characterization is paramount for ensuring the identity and purity of the intermediate, which directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API). The following data, predicted based on the analysis of structurally similar compounds, provides a baseline for quality control.[4][5]

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 8.3-8.5 (d, 1H)

-

δ 7.8-8.0 (d, 1H)

-

δ 7.6-7.8 (t, 1H)

-

δ 7.5 (s, 1H)

Predicted ¹³C NMR (101 MHz, CDCl₃):

-

δ 150-152 (C)

-

δ 147-149 (C)

-

δ 135-137 (C-Cl)

-

δ 130-132 (CH)

-

δ 128-130 (C)

-

δ 126-128 (CH)

-

δ 124-126 (CH)

-

δ 122-124 (q, CF₃)

-

δ 120-122 (q, CF₃)

-

δ 118-120 (C)

-

δ 115-117 (CH)

Mass Spectrometry (EI):

-

m/z 299 [M]⁺, 301 [M+2]⁺ (characteristic isotopic pattern for a single chlorine atom).

Synthesis and Purification: A Field-Proven Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 2-(trifluoromethyl)aniline. This method is robust and scalable, making it suitable for both laboratory and pilot-plant scale production.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2,8-Bis(trifluoromethyl)quinolin-4-ol

This step involves a condensation and cyclization reaction, a variation of the Gould-Jacobs reaction.[6]

Protocol:

-

To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-(trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq).

-

Carefully add polyphosphoric acid (PPA) (approx. 10 parts by weight relative to the aniline).

-

Heat the reaction mixture to 150 °C with vigorous stirring for 3 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and cautiously pour it onto crushed ice with stirring.

-

The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water to afford the crude 2,8-bis(trifluoromethyl)quinolin-4-ol.

Step 2: Synthesis of this compound

The hydroxyl group at the 4-position is then replaced with a chlorine atom using a standard chlorinating agent.

Protocol:

-

In a fume hood, charge a flask with the crude 2,8-bis(trifluoromethyl)quinolin-4-ol (1.0 eq) and phosphorus oxychloride (POCl₃) (3.0-5.0 eq).

-

Heat the mixture to reflux (approximately 105-110 °C) for 4 hours.

-

Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Ensuring High Purity

Purification of the crude product is critical. A combination of recrystallization and column chromatography is recommended for achieving high purity.

Recrystallization:

-

Solvent System: A mixture of hexanes and ethyl acetate is a good starting point for recrystallization.

-

Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration.

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate).

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

Applications in Drug Discovery: A Gateway to Potent Therapeutics

This compound is a pivotal intermediate in the synthesis of a range of biologically active molecules, most notably in the fields of antimalarials and oncology.

Antimalarial Agents: The Mefloquine Story

The most prominent application of this quinoline derivative is in the synthesis of the antimalarial drug, mefloquine.[1] The 4-chloro group serves as a leaving group for nucleophilic substitution with the appropriate piperidinemethanol side chain.

Mechanism of Action: While the exact mechanism of mefloquine is not fully elucidated, it is known to be a blood schizonticide, effective against the erythrocytic stages of Plasmodium species.[1] It is believed to interfere with the parasite's ability to detoxify heme, leading to a buildup of toxic heme products within the parasite's food vacuole. The trifluoromethyl groups are crucial for the drug's efficacy, contributing to its lipophilicity and ability to cross biological membranes.[1]

Anticancer Agents: Targeting Kinase Signaling Pathways

More recently, the 2,8-bis(trifluoromethyl)quinoline scaffold has been explored for the development of potent kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

Mechanism of Action: Quinoline-based compounds have been shown to act as inhibitors of various kinases, including Pim-1 kinase, Src kinase, and receptor tyrosine kinases like VEGFR. They typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling pathways can lead to cell cycle arrest and apoptosis in cancer cells. The 2,8-bis(trifluoromethyl) substitution pattern can enhance the binding affinity and selectivity of these inhibitors for their target kinases.

Caption: Inhibition of kinase signaling by 2,8-bis(trifluoromethyl)quinoline derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of derivatives of this compound is highly dependent on the nature of the substituent at the 4-position.

| Derivative Class | Target | IC₅₀ Range | Key SAR Observations | Reference |

| Amino Alcohols | P. falciparum | 1-10 µM | The stereochemistry and nature of the amino alcohol side chain are critical for antimalarial activity. | [1] |

| Pim-1 Kinase Inhibitors | Pim-1 Kinase | 1-5 µM | The presence of a secondary amine with a pyridine or quinoline ring enhances anti-proliferative effects. | |

| Src Kinase Inhibitors | Src Kinase | 1-10 µM | Non-ATP competitive inhibition can be achieved with spiro-pyranoquinoline derivatives. | |

| General Cytotoxicity | Various Cancer Cell Lines | 1-50 µg/mL | The bis(trifluoromethyl) substitution generally confers higher activity compared to mono-substituted analogs. |

The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences the electronics of the quinoline ring, which can impact binding interactions with biological targets. Furthermore, these groups enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism.[2]

Safety and Handling

As with any chlorinated and fluorinated organic compound, appropriate safety precautions must be taken when handling this compound.

-

Hazard Classifications: Skin Irritant 2, Eye Irritant 2, STOT SE 3.[3]

-

Signal Word: Warning.[3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Use in a well-ventilated fume hood.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[3]

Conclusion: A Versatile and Enduring Scaffold

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its unique combination of a privileged quinoline core and dual trifluoromethyl substituents provides a platform for the development of potent and selective therapeutic agents. From its foundational role in the synthesis of the antimalarial mefloquine to its emerging importance in the design of targeted kinase inhibitors for oncology, this compound continues to be a valuable tool for drug discovery and development professionals. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the creation of next-generation medicines.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

4-Chloro-2,8-bis(trifluoromethyl)quinoline: A Comprehensive Technical Guide for Advanced Research and Development

Introduction: The Strategic Importance of Fluorination in Quinoline Scaffolds

The quinoline ring system is a foundational scaffold in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and versatile chemical properties.[1][2] The strategic introduction of trifluoromethyl (CF₃) groups into this privileged structure has emerged as a powerful tool for modulating molecular characteristics.[3] The potent electron-withdrawing nature and high lipophilicity of the CF₃ group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4]

This technical guide provides an in-depth exploration of 4-Chloro-2,8-bis(trifluoromethyl)quinoline, a specialized derivative that leverages the synergistic effects of two trifluoromethyl groups and a reactive chloro-substituent. This compound serves as a critical intermediate in the synthesis of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and agrochemical development.[4][5] Its unique electronic and steric profile makes it an invaluable building block for researchers and drug development professionals seeking to design next-generation bioactive molecules with improved efficacy and selectivity.[4] This document will elucidate the core physical and chemical properties, synthesis methodologies, key applications, and essential safety protocols associated with this powerful synthetic intermediate.

Molecular and Physicochemical Profile

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective application in synthetic chemistry and drug design. These properties govern its solubility, reactivity, and pharmacokinetic behavior.

Core Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 83012-13-9 | [4][6] |

| Molecular Formula | C₁₁H₄ClF₆N | [4][6] |

| Molecular Weight | 299.60 g/mol | [4][6] |

| EC Number | 280-132-5 | [6] |

| MDL Number | MFCD00075104 | [4][6] |

| PubChem ID | 2733247 | [4] |

Physical Properties

The physical state and solubility parameters are critical for designing experimental conditions, including reaction solvent selection and purification methods.

| Property | Value | Source |

| Melting Point | 46-48 °C (lit.) | [6] |

| Appearance | White amorphous powder (for the related 2,6-isomer) | [5] |

| Storage Conditions | Store at 0-8°C | [4] |

Synthesis and Reactivity: A Scientist's Perspective

The synthetic accessibility and predictable reactivity of this compound are central to its utility as a chemical intermediate. The chlorine atom at the 4-position is a key functional handle, susceptible to nucleophilic substitution, a cornerstone reaction in the elaboration of the quinoline scaffold.[8][9]

Synthetic Protocol: Chlorination of the Hydroxyquinoline Precursor

A common and effective method for the preparation of this compound involves the chlorination of its corresponding 4-hydroxyquinoline precursor.[10] The choice of phosphorus trichloride (PCl₃) as the chlorinating agent is deliberate; it is a powerful reagent for converting hydroxyl groups on heteroaromatic rings to chlorides.

Experimental Protocol: Synthesis of this compound [10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 40 parts of 2,8-bis-(trifluoromethyl)-4-hydroxyquinoline with 100 parts by volume of phosphorus trichloride.

-

Reflux: Heat the mixture to reflux and maintain for 8 hours. The prolonged heating ensures complete conversion of the starting material.

-

Removal of Excess Reagent: After the reflux period, allow the mixture to cool slightly. Distill off the majority of the excess phosphorus trichloride under reduced pressure. This step is crucial for simplifying the subsequent work-up.

-

Quenching and Neutralization: Carefully pour the cooled residue onto 200 parts of an ice-water mixture. This will hydrolyze any remaining phosphorus trichloride. Adjust the pH of the mixture to 12-13 using a 12 N sodium hydroxide solution. This step neutralizes the acidic byproducts and precipitates the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride. The organic product will preferentially dissolve in the methylene chloride.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate to remove any residual water. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting 2,8-bis-(trifluoromethyl)-4-chloroquinoline can be further purified if necessary, yielding a product with a melting point of 40°-42° C.[10]

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The 4-position of the quinoline ring is electron-deficient, making the attached chlorine atom a good leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This reactivity is the cornerstone of its application as a synthetic intermediate. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.[8] The presence of two electron-withdrawing trifluoromethyl groups further enhances the electrophilicity of the 4-position, facilitating these substitution reactions.[9]

Applications in Research and Drug Development

The unique structural features of this compound make it a highly sought-after intermediate in several areas of chemical and pharmaceutical research.

Pharmaceutical Development

This compound is a key building block in the synthesis of various pharmaceutical agents.[4] Its structural motif is found in compounds being investigated for a range of therapeutic applications:

-

Antimalarial Agents: The 2,8-bis(trifluoromethyl)quinoline core is a well-established pharmacophore in antimalarial drug discovery, most notably present in the drug mefloquine.[11] Researchers utilize this compound to synthesize novel mefloquine derivatives and other quinoline-based compounds with potent activity against chloroquine-resistant strains of Plasmodium falciparum.[11][12]

-

Oncology and Anti-inflammatory Drugs: The broader class of substituted quinolines has shown promise in the development of anti-cancer and anti-inflammatory agents.[2][5] The ability to introduce diverse side chains at the 4-position allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer cell lines and inflammatory targets.

Agrochemicals

Beyond pharmaceuticals, this intermediate is also employed in the formulation of advanced agrochemicals.[4][5] Its properties contribute to the development of effective herbicides and fungicides, offering solutions for pest management in agriculture.[4]

Safety, Handling, and Storage

Given the reactive nature and biological potential of this compound and related compounds, adherence to strict safety protocols is mandatory.

Hazard Identification and Precautionary Measures

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[13][14]

-

Precautionary Statements (Prevention):

-

Precautionary Statements (Response):

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[13]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][15]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[13]

-

P312: Call a POISON CENTER or doctor if you feel unwell.[15]

-

Handling and Storage Recommendations

-

Handling: Handle in a well-ventilated place, wearing suitable personal protective equipment (PPE), including gloves and safety goggles.[13] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[13][16]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[13] Recommended storage is at 0-8°C.[4] Keep away from incompatible materials.

Caption: Key safety, handling, and storage protocols.

Conclusion

This compound stands out as a highly valuable and versatile intermediate for the advanced synthesis of complex molecules. Its unique combination of a reactive chlorine handle and two powerfully electron-withdrawing trifluoromethyl groups provides a platform for developing novel pharmaceuticals and agrochemicals with enhanced properties. A comprehensive understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for harnessing its full potential in research and development endeavors.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-氯-2,8-双(三氟甲基)喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chem-casts.com [chem-casts.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 13. echemi.com [echemi.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. file.bldpharm.com [file.bldpharm.com]

IUPAC name for C11H4ClF6N quinoline derivative

An In-Depth Technical Guide to 4-Chloro-2,6-bis(trifluoromethyl)quinoline

This guide provides a comprehensive technical overview of 4-chloro-2,6-bis(trifluoromethyl)quinoline, a key intermediate in the development of novel therapeutic agents and advanced materials. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's chemical identity, physicochemical properties, synthesis, and applications, with a focus on the scientific rationale behind its use.

Introduction and Chemical Identity

4-Chloro-2,6-bis(trifluoromethyl)quinoline is a halogenated and polyfluoroalkylated heterocyclic aromatic compound.[1] The quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[2][3][4][5] The introduction of trifluoromethyl (CF₃) groups is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[6] The presence of two CF₃ groups and a reactive chlorine atom at the 4-position makes this compound a versatile building block for the synthesis of complex molecules.[1]

Table 1: Compound Identification

| Parameter | Value |

| IUPAC Name | 4-Chloro-2,6-bis(trifluoromethyl)quinoline |

| Chemical Formula | C₁₁H₄ClF₆N |

| Molecular Weight | 299.6 g/mol [1] |

| CAS Number | 91991-79-6[1] |

| Appearance | White amorphous powder[1] |

| Melting Point | 66-72 °C[1] |

Physicochemical Properties and Their Implications in Drug Development

The physicochemical properties of 4-chloro-2,6-bis(trifluoromethyl)quinoline are significantly influenced by the presence of the electron-withdrawing trifluoromethyl groups and the chlorine atom.

Table 2: Physicochemical Properties

| Property | Value/Information | Relevance in Drug Development |

| Lipophilicity (logP) | Predicted to be high due to two CF₃ groups. | Influences membrane permeability and oral bioavailability. High lipophilicity may require formulation strategies to ensure adequate solubility. |

| pKa | The quinoline nitrogen is weakly basic. | Affects the ionization state at physiological pH, which in turn impacts solubility, receptor binding, and pharmacokinetic properties. |

| Solubility | Generally soluble in organic solvents; sparingly soluble in water. | A critical parameter for formulation and in vivo studies. The low aqueous solubility is a common challenge for highly fluorinated compounds. |

| Chemical Stability | The trifluoromethyl groups enhance chemical and thermal stability.[1] | Important for shelf-life and stability during synthesis and formulation. The 4-chloro group is the primary site of reactivity. |

Synthesis of 4-Chloro-2,6-bis(trifluoromethyl)quinoline: A Representative Protocol

While multiple strategies exist for the synthesis of substituted quinolines, such as the Friedländer and Pfitzinger reactions, the synthesis of 4-chloro-2,6-bis(trifluoromethyl)quinoline often involves a multi-step process starting from a suitably substituted aniline.[2][7][8][9] Below is a representative, field-proven protocol based on established synthetic methodologies for related compounds.

Rationale for the Synthetic Approach

The chosen synthetic route is a modified cyclization reaction, which is a robust method for constructing the quinoline core with the desired trifluoromethyl substituents in place, followed by chlorination to introduce the reactive handle at the 4-position. This approach allows for the precise placement of the functional groups.

Experimental Protocol: Synthesis of 4-Chloro-2,6-bis(trifluoromethyl)quinoline

Step 1: Synthesis of a trifluoromethylated aniline precursor.

-

Rationale: This initial step creates the foundational aromatic amine with one of the trifluoromethyl groups.

-

Procedure:

-

To a solution of 4-aminobenzotrifluoride (1.0 eq) in a suitable solvent such as trifluoroacetic acid, add a trifluoromethylating agent (e.g., trifluoroacetic anhydride) (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Cyclization to the quinoline core.

-

Rationale: This step constructs the heterocyclic ring system. The use of a Lewis acid catalyst can facilitate the cyclization.

-

Procedure:

-

In a sealed reaction vessel, combine the product from Step 1 (1.0 eq) and a suitable three-carbon building block (e.g., ethyl 4,4,4-trifluoroacetoacetate) (1.1 eq) in a high-boiling solvent like Dowtherm A.

-

Add a catalytic amount of a Lewis acid (e.g., polyphosphoric acid or a similar dehydrating/cyclizing agent).

-

Heat the reaction mixture to 180-200 °C for 4-6 hours.

-

Cool the mixture and pour it into a large volume of water.

-

Collect the precipitate by filtration, wash with water, and dry to obtain the 4-hydroxy-2,6-bis(trifluoromethyl)quinoline intermediate.

-

Step 3: Chlorination of the 4-hydroxyquinoline.

-

Rationale: This final step introduces the chlorine atom at the 4-position, providing a key site for further functionalization.

-

Procedure:

-

To the 4-hydroxy-2,6-bis(trifluoromethyl)quinoline from Step 2 (1.0 eq), add phosphorus oxychloride (POCl₃) (5.0 eq) as both the reagent and solvent.

-

Heat the mixture to reflux (approximately 110 °C) for 3 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium hydroxide solution) while keeping the temperature below 20 °C.

-

Extract the product with a suitable solvent (e.g., dichloromethane).

-

Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to yield 4-chloro-2,6-bis(trifluoromethyl)quinoline.

-

Caption: A generalized workflow for the synthesis of 4-chloro-2,6-bis(trifluoromethyl)quinoline.

Spectroscopic Characterization

The structure of 4-chloro-2,6-bis(trifluoromethyl)quinoline can be confirmed using a combination of spectroscopic techniques. While the specific spectrum for this exact molecule is not provided in the search results, the expected spectral characteristics can be inferred from data on similar compounds.[10]

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals in the aromatic region corresponding to the protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR will show distinct signals for each of the 11 carbon atoms. The carbons attached to the fluorine and chlorine atoms will exhibit characteristic chemical shifts and coupling patterns. The CF₃ carbons will appear as quartets due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule and should show two distinct signals, one for each of the trifluoromethyl groups, confirming their different chemical environments.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-F, C-Cl, and C=N bonds, as well as aromatic C-H and C=C stretching vibrations.

Applications in Drug Development and Materials Science

4-Chloro-2,6-bis(trifluoromethyl)quinoline is a valuable intermediate in several fields due to its unique combination of functional groups.

Pharmaceutical Development

This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.[1]

-

Anticancer Agents: The 4-chloro position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains. This is a common strategy in the development of kinase inhibitors and other anticancer agents.[1][3][11][12]

-

Anti-inflammatory Drugs: The quinoline scaffold is also found in many anti-inflammatory compounds. Derivatives of 4-chloro-2,6-bis(trifluoromethyl)quinoline can be synthesized and screened for their ability to modulate inflammatory pathways.[1]

-

Antimalarial Drugs: Quinolines are a cornerstone of antimalarial therapy.[3][4][6][13][14][15] The trifluoromethyl groups can enhance the efficacy of new antimalarial candidates, particularly against resistant strains.

Caption: A hypothetical signaling pathway targeted by a kinase inhibitor derived from 4-chloro-2,6-bis(trifluoromethyl)quinoline.

Agrochemicals

The unique properties of this compound also make it a valuable precursor for the development of new agrochemicals, such as fungicides and pesticides, where the trifluoromethyl groups can enhance potency and stability.[1]

Fluorinated Materials

The presence of two trifluoromethyl groups contributes to the creation of advanced materials with improved thermal and chemical stability, making them suitable for high-performance applications.[1]

Conclusion and Future Perspectives

4-Chloro-2,6-bis(trifluoromethyl)quinoline is a highly functionalized building block with significant potential in drug discovery and materials science. Its synthesis, while multi-stepped, is achievable through established chemical transformations. The presence of two trifluoromethyl groups provides enhanced stability and lipophilicity, while the reactive 4-chloro position allows for diverse structural modifications. Future research will likely focus on the development of more efficient and environmentally friendly synthetic routes to this and related compounds, as well as the exploration of new biological targets for its derivatives. The continued investigation of such fluorinated quinolines is a promising avenue for the discovery of next-generation therapeutics and advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. du.edu.eg [du.edu.eg]

- 9. tandfonline.com [tandfonline.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of new 4-(4-substituted-anilino)quinoline derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]

- 13. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-2,8-bis(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2,8-bis(trifluoromethyl)quinoline is a halogenated, trifluoromethylated quinoline derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive 4-chloro group and two electron-withdrawing trifluoromethyl moieties, imparts distinct physicochemical properties that are critical for its application and development. This technical guide provides a comprehensive analysis of the solubility and stability of this compound, offering a predictive assessment in the absence of extensive experimental data, alongside established methodologies for its empirical determination. The insights and protocols detailed herein are designed to empower researchers in the effective handling, formulation, and development of this and structurally related compounds.

Introduction: The Significance of Trifluoromethylated Quinolines

The quinoline scaffold is a cornerstone in the development of therapeutic agents, owing to its presence in a wide array of biologically active natural products and synthetic drugs. The strategic incorporation of trifluoromethyl (CF3) groups has emerged as a powerful tool in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The C-F bond is one of the strongest in organic chemistry, rendering the trifluoromethyl group highly resistant to metabolic degradation.[1]

This compound (CAS No. 83012-13-9) is a prime example of this molecular design strategy. The presence of two CF3 groups is expected to significantly influence its electronic and steric properties, while the 4-chloro substituent serves as a versatile synthetic handle for further functionalization via nucleophilic aromatic substitution (SNA r).[2][3] Understanding the solubility and stability of this compound is paramount for its progression in any research and development pipeline.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems and under different environmental conditions.

| Property | Value | Source |

| CAS Number | 83012-13-9 | Sigma-Aldrich |

| Molecular Formula | C₁₁H₄ClF₆N | Sigma-Aldrich |

| Molecular Weight | 299.60 g/mol | Sigma-Aldrich |

| Melting Point | 46-48 °C | Sigma-Aldrich |

| Appearance | Solid | - |

| pKa (Predicted) | ~1.5 - 2.5 | - |

Note: The pKa is a predicted value based on the strong electron-withdrawing effects of the two trifluoromethyl groups and the chloro substituent, which are expected to significantly decrease the basicity of the quinoline nitrogen compared to unsubstituted quinoline (pKa ≈ 4.9).

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical determinant of its bioavailability and suitability for various applications. While experimental data for this compound is scarce, a predictive analysis based on its structural features can provide valuable guidance.

Predicted Solubility

The presence of two lipophilic trifluoromethyl groups and a chloro substituent suggests that this compound will exhibit poor aqueous solubility and good solubility in many organic solvents.[1] The high lipophilicity can be a double-edged sword, potentially enhancing membrane permeability but also posing challenges for formulation in aqueous media.

Experimental Determination of Solubility

For accurate characterization, experimental determination of solubility is indispensable. The following protocols are recommended for assessing the solubility of this compound.

This method is the gold standard for determining the equilibrium solubility of a compound.[6]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, acetonitrile, DMSO, DMF).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation during this step.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Caption: Experimental workflow for determining equilibrium solubility.

Stability Profile: Forced Degradation and Pathway Elucidation

Understanding the stability of this compound is crucial for defining its storage conditions, shelf-life, and potential degradation products. Forced degradation studies are essential for identifying the likely degradation pathways and for developing stability-indicating analytical methods.[7][8]

Predicted Stability and Degradation Pathways

The molecule possesses several features that will dictate its stability:

-

4-Chloro Group: This is the most likely site for nucleophilic attack. Hydrolysis, while potentially slow in neutral water due to the electron-withdrawing nature of the ring, may be accelerated under acidic or basic conditions.[2] Amines and other nucleophiles are expected to readily displace the chloride.

-

Trifluoromethyl Groups: The C-F bonds are exceptionally strong, making the CF3 groups themselves highly resistant to degradation under typical conditions.[1] However, their strong electron-withdrawing nature activates the quinoline ring towards nucleophilic attack.

-

Quinoline Ring: The aromatic ring system is generally stable but can be susceptible to oxidative degradation under harsh conditions. Photodegradation is also a potential pathway for aromatic heterocyclic compounds.[9]

Forced Degradation Studies

A systematic forced degradation study should be conducted to investigate the stability of this compound under various stress conditions.[10][11]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80 °C).

-

Photodegradation: Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines.[10]

-

-

Time Points: Sample the stressed solutions at appropriate time intervals.

-

Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A mass spectrometer (LC-MS) can be used to identify the degradation products.

Caption: Predicted major degradation pathways for the title compound.

Analytical Methodologies

A validated, stability-indicating analytical method is crucial for both solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the primary choice for the quantification of this compound and its degradation products.

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation of non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) | Provides good peak shape and resolution. The acidic modifier aids in protonating the quinoline nitrogen. |

| Gradient Elution | Start with a lower percentage of acetonitrile and gradually increase. | To effectively separate the parent compound from potentially more polar degradation products. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30-40 °C | To ensure reproducible retention times. |

| Detection Wavelength | Determined by UV-Vis scan (likely around 230-250 nm and 300-320 nm) | To achieve maximum sensitivity for the quinoline chromophore. |

| Injection Volume | 10-20 µL | Standard injection volume. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification of unknown degradation products, LC-MS is an indispensable tool. The mass-to-charge ratio of the degradation products can provide direct evidence of their molecular weight and aid in structure elucidation.

Conclusion

This compound is a molecule with significant potential, but its effective utilization hinges on a thorough understanding of its fundamental physicochemical properties. While a comprehensive experimental dataset on its solubility and stability is yet to be established in the public domain, this guide provides a robust framework for its predictive assessment and a clear roadmap for its empirical determination. By employing the outlined protocols and considering the predicted behavior, researchers can confidently navigate the challenges associated with the handling, formulation, and development of this promising compound, thereby accelerating its journey from the laboratory to its intended application.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. database.ich.org [database.ich.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. snscourseware.org [snscourseware.org]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-2,8-bis(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,8-bis(trifluoromethyl)quinoline is a halogenated, trifluoromethyl-substituted quinoline derivative. Its structural features make it a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of novel therapeutic agents. The trifluoromethyl groups can enhance metabolic stability and binding affinity of a molecule, while the chloro-substituent at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups.[1] This reactivity, however, also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel.

This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing on data from safety data sheets (SDS) of the compound and structurally similar molecules, as well as established best practices for handling halogenated aromatic compounds.

Section 1: Hazard Identification and Toxicological Profile

This compound is classified as an irritant and is harmful if not handled properly. The primary hazards are associated with its effects on the skin, eyes, and respiratory system.

GHS Hazard Classification:

-

Skin Irritation (Category 2): Causes skin irritation.[2]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]

While specific toxicological data for this compound is not extensively available, studies on analogous halogenated and trifluoromethylated quinolines provide valuable insights into its potential health effects. Some trifluoromethylquinoline derivatives have been shown to exhibit cytotoxicity and can induce apoptosis in cell lines.[3] Animal studies on halogenated oxyquinolines have indicated potential for myocardial and liver injury with high-dose or prolonged exposure.[4] Therefore, it is crucial to handle this compound with the assumption of potential systemic toxicity and to minimize all routes of exposure.

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to protection, combining engineering controls and personal protective equipment, is essential for the safe handling of this compound.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and conducting reactions, must be performed in a properly functioning chemical fume hood to prevent inhalation of dusts or vapors.[2]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the work area.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[2] |

| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or holes before each use. Dispose of contaminated gloves immediately. - Lab Coat: A flame-resistant lab coat or chemical-resistant apron. | Prevents skin contact, which can lead to irritation.[2] |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter may be necessary for operations with a high potential for aerosolization or if engineering controls are not sufficient. | Minimizes the risk of inhaling irritant dust or vapors.[5] |

Section 3: Safe Handling and Storage

Adherence to strict handling and storage protocols is paramount to prevent accidental exposure and maintain the integrity of the compound.

Handling

-

Avoid Dust Formation: This compound is a solid; handle it carefully to avoid generating dust.[2]

-

Use in a Well-Ventilated Area: All work must be conducted in a chemical fume hood.[2]

-

Prevent Contact: Avoid contact with skin, eyes, and clothing.[2]

-

Grounding: For transfers of large quantities, use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.[2]

Storage

-

Container: Keep the container tightly closed.[2]

-

Location: Store in a dry, cool, and well-ventilated place.[2]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and foodstuffs.[2][6]

Section 4: Reactivity and Incompatibilities

Understanding the reactivity of this compound is crucial for safe experimental design and execution.

-

Nucleophilic Substitution: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a common synthetic route to introduce amines, alcohols, and other nucleophiles.[7][8] These reactions can be exothermic, and appropriate temperature control should be in place.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[9]

Section 5: Experimental Protocols

The following are generalized, step-by-step methodologies for common laboratory procedures involving this compound. Note: These are templates and should be adapted based on the specific reaction conditions and scale.

General Workflow for Nucleophilic Aromatic Substitution (SNAr)

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Detailed Steps:

-

Preparation: In a chemical fume hood, weigh the required amount of this compound and the nucleophile.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound in an appropriate anhydrous solvent (e.g., DMF, ethanol).[7]

-

Addition of Reagents: Add the nucleophile to the solution. If required, add a base (e.g., K₂CO₃, Et₃N).[7]

-

Reaction: Heat the mixture to the desired temperature and monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add a quenching agent (e.g., water, saturated aqueous ammonium chloride) to the reaction mixture with stirring.[10] Be aware that quenching can be exothermic.

-

Work-up: Transfer the mixture to a separatory funnel and perform an aqueous work-up to remove inorganic salts and water-soluble impurities.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.[7]

Emergency Response Workflow

Caption: Workflow for responding to spills and personnel exposure.

Section 6: First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Section 7: Spill and Waste Disposal

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Response

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste.[2]

-

Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Waste Disposal

-

Segregation: Dispose of this compound and any contaminated materials as halogenated organic waste. Do not mix with non-halogenated waste.

-

Labeling: All waste containers must be clearly and accurately labeled with their contents.

-

Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.[2]

Section 8: Conclusion

This compound is a valuable reagent in chemical synthesis, but it requires careful and informed handling. By understanding its hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and following established safe handling and disposal procedures, researchers can minimize risks and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet for the compound before use and adhere to your institution's specific safety protocols.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. echemi.com [echemi.com]

- 3. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicity of halogenated oxyquinolines in dogs. A clinical study. V. Pathological findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. georganics.sk [georganics.sk]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. How To Run A Reaction [chem.rochester.edu]

An In-depth Technical Guide to 4-Chloro-2,8-bis(trifluoromethyl)quinoline: Synthesis, History, and Application in Antimalarial Drug Discovery

Introduction: The Quinoline Backbone in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The introduction of trifluoromethyl groups into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on a particularly significant derivative: 4-Chloro-2,8-bis(trifluoromethyl)quinoline. This compound is not an end-product therapeutic itself, but rather a critical chemical intermediate, the synthesis of which was a pivotal step in the development of the potent antimalarial drug, mefloquine.[2][3] Understanding the discovery, synthesis, and chemical properties of this key building block provides invaluable insight for researchers in drug development and synthetic organic chemistry.

Discovery and Historical Context: A Response to a Global Health Crisis

The story of this compound is intrinsically linked to the urgent need for new antimalarial drugs in the mid-20th century. The emergence of chloroquine-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, prompted extensive research programs to discover novel and effective treatments.[4] One of the most fruitful of these endeavors was the Walter Reed Army Institute of Research (WRAIR) antimalarial drug development program.

It was within this context that the synthesis of quinolinemethanol derivatives was explored as potential successors to quinine. A pivotal 1971 paper by Ohnmacht, Patel, and Lutz in the Journal of Medicinal Chemistry detailed the synthesis of a series of bis(trifluoromethyl)-α-(2-piperidyl)-4-quinolinemethanols, one of which would become known as mefloquine.[2][5] The successful synthesis of these potent antimalarial agents was entirely dependent on the preparation of the key intermediate, this compound. Therefore, the "discovery" of this chloroquinoline is best understood as a critical step in the broader discovery of mefloquine.

The development of a scalable and efficient synthesis for this intermediate was paramount to the viability of mefloquine as a therapeutic agent. The historical significance of this compound lies not in its own biological activity, but in its role as an essential molecular scaffold upon which a life-saving drug was built.

Physicochemical and Spectral Data

A comprehensive understanding of a chemical intermediate is crucial for its effective use in multi-step syntheses. Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₄ClF₆N | |

| Molecular Weight | 299.60 g/mol | |

| CAS Number | 83012-13-9 | |

| Melting Point | 46-48 °C | |

| Appearance | Solid |

While detailed, publicly available spectra for this compound are not abundant, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

-

¹H NMR: The aromatic protons on the quinoline ring system would appear in the downfield region, typically between 7.5 and 8.5 ppm. The electron-withdrawing effects of the two trifluoromethyl groups and the chlorine atom would influence the precise chemical shifts and coupling constants of the four aromatic protons.

-

¹³C NMR: The spectrum would show 11 distinct carbon signals. The carbons attached to the trifluoromethyl groups would appear as quartets due to C-F coupling. The carbon bearing the chlorine atom would also be significantly shifted.

-

¹⁹F NMR: Two distinct singlets would be expected, one for each of the trifluoromethyl groups at the 2- and 8-positions, as they are in different chemical environments.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-Cl, C-F, and C=N stretching vibrations, as well as aromatic C-H and C=C stretching frequencies.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a two-step process, starting from commercially available reagents. The first step involves a cyclization reaction to form the quinolinol precursor, which is then chlorinated in the second step.

Step 1: Synthesis of 2,8-bis(trifluoromethyl)quinolin-4-ol

This step involves the acid-catalyzed condensation and cyclization of 2-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoroacetoacetate.

Reaction Scheme:

Synthesis of the quinolinol precursor.

Materials:

-

2-(Trifluoromethyl)aniline

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Polyphosphoric acid (PPA)

-

Ice water

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, add 2-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate in equimolar amounts.[6]

-

To this mixture, carefully add polyphosphoric acid.

-

Heat the reaction mixture to 150°C and stir for 3 hours under a nitrogen atmosphere.[7] The reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and quench by slowly pouring it into a beaker of ice water with vigorous stirring. A yellow precipitate will form.[6]

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water.

-

The resulting yellow solid is 2,8-bis(trifluoromethyl)quinolin-4-ol, which can be dried and used in the next step without further purification. A yield of approximately 91% can be expected.[7]

Step 2: Synthesis of this compound

This step involves the chlorination of the hydroxyl group of the quinolinol using a chlorinating agent such as phosphorus oxychloride or phosphorus trichloride.

Reaction Scheme:

Chlorination of the quinolinol intermediate.

Materials:

-

2,8-bis(trifluoromethyl)quinolin-4-ol

-

Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)

-

Ice water

-

12 N Sodium hydroxide solution

-

Methylene chloride (DCM)

-

Anhydrous sodium sulfate

Procedure using Phosphorus Trichloride:

-

In a round-bottom flask equipped with a reflux condenser, suspend 2,8-bis-(trifluoromethyl)-4-hydroxyquinoline in phosphorus trichloride.

-

Reflux the mixture for 8 hours.

-

After cooling, distill off the excess phosphorus trichloride under reduced pressure.

-

Carefully pour the residue onto ice water.

-

Basify the mixture to a pH of 12-13 with a 12 N sodium hydroxide solution.

-

Extract the product with methylene chloride.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Chloro-2,8-bis-(trifluoromethyl)quinoline as a solid with a melting point of 40-42°C. A yield of approximately 94% can be expected.

Procedure using Phosphorus Oxychloride:

-

Treat 2,8-bis(trifluoromethyl)quinolin-4-ol with phosphorus oxychloride at 80°C for 4 hours.[7]

-

After the reaction is complete, carefully quench the reaction mixture with ice water.

-

Neutralize the solution and extract the product with a suitable organic solvent such as dichloromethane.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the product. A yield of approximately 98% can be expected.[7]

Mechanism of Action and Applications

As an intermediate, this compound's primary "action" is its reactivity in nucleophilic aromatic substitution reactions. The chlorine atom at the 4-position is activated by the electron-withdrawing quinoline ring system and the trifluoromethyl groups, making it a good leaving group. This allows for the introduction of various nucleophiles at this position, which is the key step in the synthesis of mefloquine and other derivatives.

The principal application of this compound is as a key building block in the synthesis of the antimalarial drug mefloquine.[3] In this synthesis, the chloroquinoline is reacted with a piperidinemethanol derivative to form the final drug molecule.

Beyond its role in mefloquine synthesis, this chloroquinoline derivative is a valuable starting material for the synthesis of a variety of other substituted quinolines for research in medicinal chemistry. The 2,8-bis(trifluoromethyl) substitution pattern provides a unique electronic and steric profile that can be exploited in the design of novel bioactive molecules.[3]

Conclusion

This compound is a compound of significant historical and practical importance in the field of medicinal chemistry. Its discovery and development were driven by the urgent need for new antimalarial therapies, and it remains a critical intermediate in the synthesis of mefloquine. The synthetic protocols outlined in this guide provide a robust foundation for researchers working in drug discovery and organic synthesis. A thorough understanding of the synthesis and reactivity of this key building block is essential for the continued exploration of the vast therapeutic potential of the quinoline scaffold.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. elearning.uniroma1.it [elearning.uniroma1.it]

- 3. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antimalarials. 7. Bis(trifluoromethyl)- -(2-piperidyl)-4-quinolinemethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Safety & Handling Guide for 4-Chloro-2,8-bis(trifluoromethyl)quinoline

This document provides an in-depth technical overview of the safety, handling, and emergency protocols for 4-Chloro-2,8-bis(trifluoromethyl)quinoline. Designed for researchers, chemists, and drug development professionals, this guide moves beyond standard template data to offer actionable insights grounded in established safety science. The compound, a valuable intermediate in the synthesis of pharmaceutical and agrochemical agents, demands a thorough understanding of its properties to ensure safe and effective use in a laboratory setting.[1]

Section 1: Core Chemical and Physical Identity

A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling. These parameters dictate storage conditions, appropriate personal protective equipment (PPE), and potential reactivity.

Table 1: Key Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 83012-13-9 | [1][2] |

| Molecular Formula | C₁₁H₄ClF₆N | [1] |

| Molecular Weight | 299.60 g/mol | [1] |

| Synonyms | 2,8-Bis(trifluoromethyl)-4-chloroquinoline | [1][2] |

| EC Number | 280-132-5 |

| InChI Key | ZSQOESPYYNJBCZ-UHFFFAOYSA-N | |

Table 2: Physical and Thermal Properties

| Property | Value | Significance in Handling |

|---|---|---|

| Physical State | Solid | |

| Melting Point | 46-48 °C | |

| Flash Point | 113 °C (235.4 °F) - Closed Cup |

| Storage Class | 11 - Combustible Solids | |

Section 2: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary risks are irritant in nature, affecting the skin, eyes, and respiratory system.

Caption: GHS Hazard Profile for the Compound.

Table 3: GHS Hazard and Precautionary Statements

| Code | Statement | Classification | Source |

|---|---|---|---|

| H315 | Causes skin irritation | Hazard Statement | |

| H319 | Causes serious eye irritation | Hazard Statement | |

| H335 | May cause respiratory irritation | Hazard Statement | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | Precautionary | [2] |

| P264 | Wash skin thoroughly after handling | Precautionary | [2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | Precautionary | [2] |

| P302+P352 | IF ON SKIN: Wash with plenty of water | Precautionary | [2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | Precautionary |[2] |

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety, combining engineering controls and procedural diligence, is paramount. The following protocols are designed to minimize exposure risk based on the compound's known hazards.

Engineering Controls: The First Line of Defense

The potential for respiratory irritation (H335) makes airborne dust a primary concern.

-

Ventilation: All manipulations of the solid compound, including weighing and transfers, must be conducted within a certified chemical fume hood. This is non-negotiable. The airflow of the hood contains dust and prevents inhalation by the operator.

-

Isolation: For larger scale operations, the use of a glove box is recommended to provide a fully contained environment.

Personal Protective Equipment (PPE): Essential Barrier Protection

PPE selection must directly address the identified hazards of skin and eye irritation.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn over goggles when there is a risk of splashing or significant dust generation.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use. A lab coat must be worn and kept fully fastened.

-

Respiratory Protection: For situations where a fume hood is not feasible or during a spill cleanup, a NIOSH-approved N95 dust mask or a full-face respirator should be used.

Procedural Best Practices: A Step-by-Step Workflow for Handling

This protocol ensures that the compound is handled in a manner that is both safe and preserves its integrity.

-

Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the workspace is clean. Assemble all necessary glassware, spatulas, and PPE.

-

Weighing: Tare a suitable container on the balance inside the fume hood. Carefully transfer the solid compound using a clean spatula, avoiding any actions that could generate dust.

-

Transfer: If transferring to a reaction vessel, do so slowly and carefully. If making a solution, add the solvent to the solid in a controlled manner to prevent splashing.

-

Post-Handling: Tightly seal the primary container.

-

Decontamination: Wipe down the spatula, balance, and any surfaces inside the fume hood that may have been contaminated.

-

Glove Removal: Remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and dispose of them in the designated hazardous waste container.

-

Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[2][4]

Section 4: Emergency Response and First-Aid Procedures

In the event of an exposure, a rapid and correct response is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

Caption: Emergency Response Workflow for Exposures.

Detailed First-Aid Measures

-

If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[2][4]

-

Following Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4][5]

-

Following Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Get medical attention.[4][5]

-

Following Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Section 5: Storage and Disposal

Proper storage is crucial for maintaining chemical stability and preventing accidental release.

-

Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][5][6] The compound should be stored locked up and segregated from incompatible materials such as strong oxidizing agents.[2][4] A recommended storage temperature is between 0-8 °C.[1]

-

Disposal: This material and its container must be disposed of as hazardous waste.[2][4] Disposal should be carried out by a licensed professional waste disposal service and in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains or waterways.

Section 6: Toxicological and Ecological Profile

While this compound is a valuable research tool, its complete toxicological and ecological profiles have not been thoroughly investigated.[6] This lack of comprehensive data necessitates a conservative and cautious approach to handling.

-

Human Health: The primary known health effects are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.

-